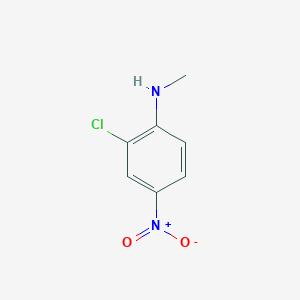

2-Chloro-N-methyl-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAAOEAESNGEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509674 | |

| Record name | 2-Chloro-N-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6085-92-3 | |

| Record name | 2-Chloro-N-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-N-methyl-4-nitroaniline CAS number 6085-92-3

An In-Depth Technical Guide to 2-Chloro-N-methyl-4-nitroaniline (CAS: 6085-92-3)

Section 1: Abstract and Introduction

This compound, identified by CAS number 6085-92-3, is a substituted nitroaromatic amine of significant interest in synthetic organic chemistry.[1][2] Its molecular structure, featuring a chloro, a nitro, and an N-methylamino group on a benzene ring, provides a unique combination of reactivity and functionality. This makes it a valuable intermediate and building block in the synthesis of more complex molecules.[3] While not as extensively documented as its parent compound, 2-chloro-4-nitroaniline, its utility can be inferred from the critical role similar compounds play in the development of dyes, pigments, and active pharmaceutical ingredients (APIs).[4][5][6]

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of the compound's physicochemical properties, outlines a plausible and detailed synthetic pathway, discusses its spectroscopic signature and chemical reactivity, and covers essential safety and handling protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, reflecting the perspective of a senior application scientist focused on practical and reliable laboratory execution.

Section 2: Compound Identification and Physicochemical Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6085-92-3 | [1][2][7] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.60 g/mol | [1][7] |

| IUPAC Name | This compound | [8] |

| Appearance | Light yellow to yellow to orange powder/crystal | [7] |

| Melting Point | 117.0 - 121.0 °C | [7] |

| Purity | Typically >98.0% (by GC) | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetic acid. | [5][9] |

| Storage | Room temperature, recommended in a cool, dark place (<15°C). | [7] |

Section 3: Synthesis and Purification

A robust synthesis of this compound can be logically designed as a two-step process starting from the readily available 4-nitroaniline. This strategy involves an initial electrophilic chlorination followed by a nucleophilic N-methylation.

Synthetic Pathway Overview

The overall transformation is illustrated below. The first step introduces the chlorine atom ortho to the amino group, a position activated by the amine. The second step selectively methylates the nitrogen atom of the secondary amine.

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on well-established chemical transformations for chlorination and N-alkylation of anilines.[5]

Step 1: Synthesis of 2-Chloro-4-nitroaniline from 4-Nitroaniline

-

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine (Cl₂) gas

-

Water (deionized)

-

Sodium bisulfite (for quenching)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, create a slurry of 4-nitroaniline in aqueous hydrochloric acid. The acid serves to protonate the aniline, making it soluble and deactivating it slightly to prevent over-chlorination.

-

Cool the mixture to 0-5°C using an ice bath.

-

Bubble chlorine gas slowly through the stirred slurry. The reaction is exothermic; maintain the temperature below 10°C. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, stop the chlorine flow and purge the system with nitrogen gas to remove any excess chlorine.

-

Carefully pour the reaction mixture into a beaker of crushed ice. The product will precipitate as a yellow solid.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of ~7.

-

Filter the crude product, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

-

Step 2: N-Methylation of 2-Chloro-4-nitroaniline

-

Materials:

-

2-Chloro-4-nitroaniline (from Step 1)

-

Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly Toxic and Carcinogenic

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate and Hexane (for chromatography)

-

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the crude 2-Chloro-4-nitroaniline in anhydrous acetone.

-

Add anhydrous potassium carbonate. The base is crucial for deprotonating the amine, rendering it nucleophilic.

-

With vigorous stirring, add dimethyl sulfate dropwise via a syringe. An equimolar amount is a good starting point, but a slight excess may be needed.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude target compound.

-

Purification Protocol

-

Method: Recrystallization or Flash Column Chromatography.

-

Procedure (Recrystallization):

-

Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. The purity should be confirmed by melting point analysis and spectroscopic methods.

-

Section 4: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

The logical flow from synthesis to a validated final product involves rigorous purification and analysis.

Caption: Workflow for purification and characterization.

Expected Spectroscopic Data

While a definitive spectrum must be obtained experimentally, the expected signals can be predicted from the molecular structure.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons: 3 signals in the ~7.0-8.5 ppm range. Expect a doublet, a doublet of doublets, and a singlet/doublet depending on coupling. N-H Proton: A broad singlet (if present, as it's a secondary amine) around 4-6 ppm, which is D₂O exchangeable. N-CH₃ Protons: A doublet around 2.8-3.2 ppm, coupled to the N-H proton. This will collapse to a singlet upon D₂O exchange. |

| ¹³C NMR | Aromatic Carbons: 6 signals between ~110-155 ppm. Methyl Carbon: 1 signal for the -CH₃ group around 30-40 ppm. |

| FTIR (cm⁻¹) | N-H Stretch: A sharp peak around 3350-3450 cm⁻¹. C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹. N-O Asymmetric Stretch: Strong peak at ~1500-1550 cm⁻¹. N-O Symmetric Stretch: Strong peak at ~1300-1360 cm⁻¹. C-Cl Stretch: ~700-850 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): A peak at m/z ≈ 186, with a characteristic M+2 isotope peak at m/z ≈ 188 (approx. 1/3 the intensity) due to the presence of ³⁷Cl. |

Section 5: Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard reagents like SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.[10] This transformation yields a diamine derivative, a common precursor for heterocyclic compounds, polymers, and APIs.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles. This reaction is activated by the electron-withdrawing nitro group, allowing for the introduction of other functionalities like alkoxy or cyano groups.

-

Reactions at the Amino Group: The secondary amine can undergo further reactions such as acylation to form amides or be used in coupling reactions.

Its structural similarity to intermediates used in the synthesis of dyes and pharmaceuticals, such as niclosamide, suggests its potential as a key building block in programs targeting new chemical entities.[6][11][12]

Section 6: Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally related compounds like 2-chloro-4-nitroaniline.[9][13] A specific Safety Data Sheet (SDS) for CAS 6085-92-3 must be consulted prior to handling.

-

Hazard Identification:

-

Recommended Handling and Personal Protective Equipment (PPE):

| Precaution | Specification | Rationale |

| Ventilation | Handle only in a certified chemical fume hood. | To prevent inhalation of dust or vapors.[13] |

| Eye Protection | Safety glasses with side-shields or chemical goggles. | To prevent eye contact and serious irritation.[13] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To avoid skin contact and absorption.[13] |

| Skin Protection | Lab coat, long pants, closed-toe shoes. | To prevent accidental skin exposure. |

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][16]

Section 7: Conclusion

This compound (CAS 6085-92-3) is a functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its well-defined structure allows for predictable chemical transformations, making it a valuable tool for constructing complex molecular architectures in the pharmaceutical, agrochemical, and materials science sectors. This guide provides the foundational knowledge—from synthesis and purification to characterization and safety—required for its effective and safe utilization in a research and development setting.

Section 8: References

-

PubChem. 2-Chloro-6-methyl-4-nitroaniline. [Link]

-

Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-4-nitroaniline. [Link]

-

Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.

-

PubChem. 2-Chloro-4-nitroaniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. [Link]

-

Khan F, Pal D, Vikram S, Cameotra SS. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One. 2013;8(4):e62178. [Link]

-

Pharmazer. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. [Link]

-

SIELC Technologies. 2-Chloro-4-nitroaniline. [Link]

-

PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]

Sources

- 1. 2-chloro-4-nitro-n-methylaniline,(CAS# 6085-92-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. molcore.com [molcore.com]

- 3. 6085-92-3 | 2-Chloro-4-nitro-N-methylaniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4-nitro-N-methylaniline | 6085-92-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. This compound 95.00% | CAS: 6085-92-3 | AChemBlock [achemblock.com]

- 9. 2-CHLORO-4-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Page loading... [guidechem.com]

- 11. nbinno.com [nbinno.com]

- 12. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-N-methyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Chloro-N-methyl-4-nitroaniline. As a specific substituted nitroaniline, dedicated experimental data for this compound is not broadly published. Therefore, this document leverages established principles of spectroscopy and chemical theory, supported by empirical data from closely related structural analogues, to build a robust and predictive model of its molecular characteristics. We will explore its predicted physicochemical properties, delve into a detailed elucidation of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), propose a viable synthetic pathway, and outline a systematic workflow for its characterization. This guide is intended for researchers, chemists, and drug development professionals requiring a deep, predictive understanding of this molecule's structure and behavior.

Predicted Physicochemical & Structural Profile

This compound is a derivative of aniline featuring three key substituents on the aromatic ring and the amino group: a chloro group at position 2, a nitro group at position 4, and a methyl group on the nitrogen atom. These substituents dictate the molecule's electronic properties, reactivity, and spectroscopic behavior. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the chlorine and the properties of the secondary amine, creates a unique electronic environment.[1]

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₇ClN₂O₂ | Calculated |

| Molecular Weight | 186.59 g/mol | Calculated[2] |

| CAS Number | Not Found | - |

Molecular Structure Diagram

The 2D structure of this compound is presented below. The numbering convention for the benzene ring starts at the carbon bearing the amino group (C1) and proceeds towards the chloro-substituent (C2).

Caption: 2D structure of this compound.

Spectroscopic Elucidation: A Predictive Analysis

The structural elucidation of an organic molecule is fundamentally reliant on spectroscopic techniques. Based on the known effects of each functional group, we can predict the spectral output for this compound with high confidence.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show five distinct signals: three in the aromatic region, one for the N-H proton, and one for the N-methyl protons.

-

Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the benzene ring (H-3, H-5, H-6) form a complex splitting pattern.

-

H-3: This proton is ortho to the powerful electron-withdrawing nitro group and will be the most downfield signal. It is expected to appear as a doublet, split by H-5 (small meta coupling, J ≈ 2-3 Hz).

-

H-5: This proton is ortho to the nitro group and meta to the chloro group. It will be significantly downfield and appear as a doublet of doublets, split by H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).

-

H-6: This proton is ortho to the N-methylamino group and meta to the nitro group. It will be the most upfield of the aromatic protons and should appear as a doublet, split by H-5 (ortho coupling, J ≈ 8-9 Hz).

-

-

N-H Proton (variable shift, δ ~4-5 ppm): The chemical shift of the amine proton is highly dependent on solvent and concentration. It is expected to appear as a broad singlet or a quartet due to coupling with the adjacent methyl group protons (³J ≈ 5 Hz).

-

N-Methyl Protons (δ ~2.9-3.1 ppm): The methyl group attached to the nitrogen will appear as a singlet. Based on data for N-methylaniline, this signal is typically found around 2.9 ppm.[3][4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The molecule possesses seven unique carbon atoms, which will result in seven signals in the broadband-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons (δ 110-155 ppm):

-

C4 (ipso-NO₂): The carbon attached to the nitro group will be significantly deshielded, likely appearing in the δ 140-150 ppm range.

-

C1 (ipso-NHCH₃): The carbon bearing the N-methylamino group will also be downfield, influenced by the nitrogen atom.

-

C2 (ipso-Cl): The carbon attached to chlorine will show a moderate downfield shift.

-

C3, C5, C6: These protonated carbons will appear at distinct shifts determined by their proximity to the various substituents.

-

-

N-Methyl Carbon (δ ~30-32 ppm): The methyl carbon is expected in the aliphatic region. For N-methylaniline, this peak appears at approximately 30.8 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. Key absorption bands are predicted based on data from 2-chloro-4-nitroaniline.[5]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 | N-H | Stretch |

| ~3100-3000 | C-H (Aromatic) | Stretch |

| ~2950-2850 | C-H (Methyl) | Stretch |

| ~1600-1580 | C=C | Aromatic Ring Stretch |

| ~1520-1480 | N-O | Asymmetric Stretch (NO₂) |

| ~1350-1310 | N-O | Symmetric Stretch (NO₂) |

| ~1300 | C-N | Stretch |

| ~750-700 | C-Cl | Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 186. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an (M+2)⁺ peak at m/z 188 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[6]

-

Key Fragments: Fragmentation of nitroaromatic compounds is well-documented.[6] Expected fragmentation pathways include:

-

Loss of a methyl group ([M-15]⁺): Cleavage of the N-CH₃ bond to give a fragment at m/z 171.

-

Loss of the nitro group ([M-46]⁺): Expulsion of NO₂ to yield a fragment at m/z 140.

-

Proposed Synthesis and Characterization Workflow

A logical and efficient synthesis of this compound involves the direct N-methylation of the commercially available precursor, 2-Chloro-4-nitroaniline.[7][8]

Experimental Protocol: N-methylation of 2-Chloro-4-nitroaniline

This protocol is adapted from standard procedures for the methylation of anilines.[9]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-Chloro-4-nitroaniline (CAS: 121-87-9) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Deprotonation: Add 1.2 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir the suspension at room temperature for 30 minutes. The base deprotonates the aniline nitrogen, forming a more nucleophilic anion.

-

Methylation: Add 1.1 equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the suspension. Caution: These reagents are toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization Workflow Diagram

The following workflow ensures the unambiguous identification and purity assessment of the synthesized compound.

Caption: Workflow for synthesis and characterization.

References

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

2-CHLORO-6-METHYL-4-NITROANILINE | CAS 69951-02-6. Matrix Fine Chemicals. Available at: [Link]

-

Selected examples for the synthesis of N‐methyl aniline. ResearchGate. Available at: [Link]

-

Simple Synthesis of N-Methyl Aniline over Modified Kaolin for Octane Number Improvement. ACS Publications. Available at: [Link]

- Synthesis of n-methylaniline. Google Patents.

- Method of making n-methyl aniline. Google Patents.

-

FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. ResearchGate. Available at: [Link]

-

Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. Available at: [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. NIH National Center for Biotechnology Information. Available at: [Link]

-

Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. Available at: [Link]

-

N-Methyl aniline. SpectraBase. Available at: [Link]

-

2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. PubChem. Available at: [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. NIH National Center for Biotechnology Information. Available at: [Link]

-

N-Methyl-4-nitroaniline | CAS#:100-15-2. Chemsrc. Available at: [Link]

-

2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460. PubChem. Available at: [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-nitroaniline 99 121-87-9 [sigmaaldrich.com]

- 9. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methyl-4-nitroaniline

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-Chloro-N-methyl-4-nitroaniline, a key intermediate in the production of various high-value organic molecules. Designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, this document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this compound.

Strategic Overview of Synthesis

The synthesis of this compound (CAS 6085-92-3) can be approached from several strategic directions.[1][2] The most logical and industrially viable pathway commences with a readily available starting material, 4-nitroaniline, and proceeds through a two-step sequence: electrophilic chlorination followed by nucleophilic N-methylation. This approach is favored due to the relatively low cost of the initial starting material and the generally high yields achievable in both steps.

An alternative, though less common, route would involve the selective chlorination of N-methyl-4-nitroaniline. However, this method presents significant challenges in controlling the regioselectivity of the chlorination, as the methylamino group is an activating group, potentially leading to a mixture of chlorinated products. Therefore, this guide will focus on the more robust and controllable two-step synthesis from 4-nitroaniline.

Synthesis Pathway and Mechanism

The preferred synthetic route is a two-step process, as illustrated in the workflow diagram below. This pathway ensures high yields and purity of the final product.

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Chloro-4-nitroaniline

The initial step involves the regioselective chlorination of 4-nitroaniline. The nitro group is a meta-director and a deactivating group, while the amino group is an ortho-, para-director and a powerful activating group. The directing effect of the amino group dominates, and since the para position is blocked, chlorination occurs at the ortho position.

Mechanism of Chlorination:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. In the presence of a dilute acid like hydrochloric acid, the concentration of the highly reactive elemental chlorine is maintained for the electrophilic attack on the activated aromatic ring of 4-nitroaniline.

Experimental Protocol: Chlorination of 4-Nitroaniline

A robust method for the chlorination of 4-nitroaniline involves the use of chlorine gas in a dilute hydrochloric acid medium.[3][4] This approach offers high yield and purity.

-

Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize excess chlorine gas.

-

Charging the Reactor: Charge the reactor with a dilute solution of hydrochloric acid (8-11% by mass).

-

Addition of 4-Nitroaniline: Add 4-nitroaniline to the acidic solution and stir to form a slurry.

-

Cooling: Cool the reaction mixture to a temperature between -10°C and 0°C using a suitable cooling bath.

-

Chlorination: Introduce chlorine gas through the gas inlet tube at a controlled rate, ensuring the temperature of the reaction mixture is maintained within the specified range. The molar ratio of 4-nitroaniline to chlorine should be approximately 1:1 to 1:1.1 to minimize over-chlorination.[4]

-

Reaction Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC. Upon completion, continue stirring for an additional 1-1.5 hours at the same temperature.[4]

-

Isolation: Filter the reaction mixture and wash the collected solid with cold water until the filtrate is neutral.

-

Drying: Dry the resulting yellow solid, 2-chloro-4-nitroaniline, in a vacuum oven at a temperature below 60°C.

Self-Validating System:

The success of this step is validated by in-process monitoring of the disappearance of the starting material and the appearance of the product. The final product's identity and purity can be confirmed by measuring its melting point (expected to be in the range of 105-111°C) and through spectroscopic analysis (NMR, IR).[5]

Step 2: Synthesis of this compound

The second step is the N-methylation of the intermediate, 2-chloro-4-nitroaniline. A common and effective methylating agent for this transformation is dimethyl sulfate in the presence of a base.

Mechanism of N-Methylation:

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base, typically sodium hydroxide, deprotonates the amino group of 2-chloro-4-nitroaniline, forming a more nucleophilic anilide anion. This anion then attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate as a leaving group.

Caption: Simplified mechanism of N-methylation of anilines.

Experimental Protocol: N-Methylation of 2-Chloro-4-nitroaniline

The following protocol is adapted from a similar methylation reaction of a related nitroaniline derivative and is expected to provide high yields of the target compound.[6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 2-chloro-4-nitroaniline, dichloromethane, and water.

-

Addition of Base: Add a solution of sodium hydroxide to the flask while stirring.

-

Addition of Methylating Agent: Cool the mixture to 25-30°C and add dimethyl sulfate dropwise from the dropping funnel, maintaining the temperature within this range.

-

Reaction: After the addition is complete, heat the mixture to 50-60°C and maintain this temperature with stirring for approximately 4 hours.

-

Work-up: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield a yellow solid.

Self-Validating System:

In-process control via TLC or HPLC will confirm the consumption of the starting material. The final product's structure and purity should be rigorously confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values.

Data Presentation

The following table summarizes the key reactants and expected outcomes for the described synthesis pathway.

| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Expected Product | Expected Yield (%) |

| 1 | 4-Nitroaniline | Cl2, HCl | Water | -10 to 0 | 2-Chloro-4-nitroaniline | >95 |

| 2 | 2-Chloro-4-nitroaniline | Dimethyl Sulfate, NaOH | Dichloromethane, Water | 50-60 | This compound | >90 |

Conclusion

The synthesis of this compound is efficiently achieved through a two-step process starting from 4-nitroaniline. This pathway, involving chlorination followed by N-methylation, is both high-yielding and scalable, making it suitable for laboratory and industrial applications. The provided protocols, grounded in established chemical principles and supported by relevant literature, offer a reliable method for the preparation of this valuable chemical intermediate. Rigorous in-process monitoring and final product characterization are essential to ensure the desired purity and quality.

References

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.

-

Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A. Available at: [Link]

-

N‐methylation of aniline and methanol with catalyst 2. - ResearchGate. Available at: [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. Available at: [Link]

-

2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460 - PubChem. Available at: [Link]

-

Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC. Available at: [Link]

-

The N-methylation reactions of aniline compounds using lignin as a... - ResearchGate. Available at: [Link]

-

4-氯-N-甲基苯胺CAS号932-96-7-化工百科– 960化工网. Available at: [Link]

- CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents.

- CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents.

-

Synthesis of 2-chloro-4-nitroaniline - PrepChem.com. Available at: [Link]

- US5466871A - Process for preparing nitroaniline derivatives - Google Patents.

-

2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem. Available at: [Link]

-

Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI. Available at: [Link]

-

Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. Available at: [Link]

Sources

- 1. testing.chemscene.com [testing.chemscene.com]

- 2. This compound 95.00% | CAS: 6085-92-3 | AChemBlock [achemblock.com]

- 3. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]

- 4. 2-Chloro-4-nitroaniline(121-87-9) MS spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloro-N-methyl-4-nitroaniline (C7H7ClN2O2): Synthesis, Applications, and Microbial Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-methyl-4-nitroaniline, a nitroaromatic compound with the chemical formula C7H7ClN2O2. The IUPAC name for this compound is this compound[1]. This document delves into its synthesis, industrial applications, and, most notably, the microbial degradation pathway of its parent compound, 2-chloro-4-nitroaniline, by Rhodococcus sp., offering insights into its environmental fate and bioremediation potential. This guide is intended for researchers, scientists, and professionals in drug development and environmental science who are working with or have an interest in substituted anilines and their biological and environmental interactions.

Introduction

This compound belongs to the family of halogenated nitroaromatic compounds, a class of chemicals widely used as intermediates in the synthesis of a variety of industrial products, including dyes, pharmaceuticals, and pesticides[2][3]. The presence of the chloro, nitro, and methylamino groups on the benzene ring imparts specific chemical properties that make it a versatile building block in organic synthesis. However, the environmental persistence and potential toxicity of halogenated nitroaromatics necessitate a thorough understanding of their biological degradation pathways. This guide will focus on the key technical aspects of this compound and its close analogue, 2-chloro-4-nitroaniline, with a particular emphasis on a well-documented microbial degradation pathway.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the N-methylation of 2-chloro-4-nitroaniline. The parent compound, 2-chloro-4-nitroaniline, is typically synthesized via the chlorination of p-nitroaniline in an acidic medium or from 1,2-dichloro-4-nitrobenzene by heating with alcoholic ammonia[4].

Key Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C7H7ClN2O2[1] |

| Molecular Weight | 186.6 g/mol [1] |

| CAS Number | 6085-92-3[1] |

| Appearance | Light yellow to yellow to orange powder/crystal |

| Melting Point | 117.0 to 120.0 °C |

Industrial and Research Applications

This compound and its parent compound, 2-chloro-4-nitroaniline, serve as important intermediates in several industrial and research applications:

-

Pharmaceutical Synthesis: 2-Chloro-4-nitroaniline is a known intermediate in the synthesis of the molluscicide niclosamide[2][3]. The N-methylated derivative is also utilized in the synthesis of other pharmaceutical agents.

-

Dye Manufacturing: These compounds are precursors in the production of various dyes[2][3].

-

Corrosion Inhibitors: They find application in the formulation of corrosion inhibitors[2][3].

-

Research Chemical: In a laboratory setting, it is used as a starting material for the synthesis of novel organic compounds and in the development of new synthetic methodologies.

Microbial Degradation of 2-Chloro-4-nitroaniline

A significant area of research for nitroaromatic compounds is their environmental fate and potential for bioremediation. A detailed aerobic degradation pathway for 2-chloro-4-nitroaniline (2-C-4-NA) has been elucidated in Rhodococcus sp. strain MB-P1, which can utilize this compound as a sole source of carbon, nitrogen, and energy[2][3]. This provides a valuable model for understanding the biological transformation of related compounds like this compound.

The Degradation Pathway

The degradation of 2-C-4-NA by Rhodococcus sp. MB-P1 proceeds through a series of enzymatic steps, initiated by the removal of the nitro group. The key intermediates identified in this pathway are 4-amino-3-chlorophenol (4-A-3-CP) and 6-chlorohydroxyquinol (6-CHQ)[2][5][6].

The proposed metabolic pathway is as follows:

Caption: Proposed aerobic degradation pathway of 2-Chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1.

The initial step is catalyzed by a flavin-dependent monooxygenase , which removes the nitro group from 2-C-4-NA to form 4-A-3-CP[2][3]. Subsequently, an aniline dioxygenase is involved in the conversion of 4-A-3-CP to 6-CHQ[3]. The final stage involves the cleavage of the aromatic ring of 6-CHQ by a dioxygenase, leading to intermediates that can enter central metabolic pathways[6].

Quantitative Analysis of Biodegradation

The degradation of 2-C-4-NA by Rhodococcus sp. MB-P1 is accompanied by the release of nitrite (NO₂⁻), chloride (Cl⁻), and ammonium (NH₄⁺) ions into the medium[2][3][5]. Quantitative analysis of these ions, along with the disappearance of the parent compound, provides a measure of the degradation efficiency.

| Parameter | Observation | Reference |

| Substrate Utilization | Complete degradation of 100 µM 2-C-4-NA | [2][3] |

| Ion Release | Stoichiometric release of NO₂⁻, Cl⁻, and NH₄⁺ | [2][3][5] |

| Key Enzyme Activity | Monooxygenase and aniline dioxygenase activity confirmed | [2][3] |

Experimental Protocols

This section outlines the key experimental workflows for studying the microbial degradation of 2-chloro-4-nitroaniline, adapted from the study on Rhodococcus sp. strain MB-P1[2].

Bacterial Growth and Degradation Assay

Caption: Experimental workflow for assessing the biodegradation of 2-chloro-4-nitroaniline.

Protocol:

-

Inoculum Preparation: Grow a culture of Rhodococcus sp. strain MB-P1 in a nutrient-rich medium (e.g., 1/4 strength Nutrient Broth) to obtain a sufficient cell density[2].

-

Medium Preparation: Prepare a minimal salt medium (MSM) devoid of carbon and nitrogen sources. Add a stock solution of 2-chloro-4-nitroaniline to the desired final concentration (e.g., 100 µM) as the sole carbon and nitrogen source[2].

-

Incubation: Inoculate the MSM with the prepared bacterial culture and incubate at an appropriate temperature (e.g., 28°C) with agitation[2].

-

Analysis:

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals[2].

-

Analyze the concentration of 2-chloro-4-nitroaniline and its metabolites in the culture supernatant using High-Performance Liquid Chromatography (HPLC)[2].

-

Quantify the release of nitrite, chloride, and ammonium ions using appropriate analytical methods such as ion chromatography.

-

Identification of Metabolites

Metabolites from the degradation process can be identified using a combination of HPLC and Gas Chromatography-Mass Spectrometry (GC-MS)[2].

HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v)[2].

-

Detection: UV detector scanning a range of wavelengths (e.g., 220-290 nm)[2].

GC-MS Method:

-

Samples are derivatized (e.g., by silylation) prior to analysis to increase volatility[2].

-

The GC is programmed with a specific temperature gradient to separate the compounds.

-

The mass spectrometer provides mass fragmentation patterns that are used to identify the chemical structures of the metabolites by comparing them to authentic standards and spectral libraries[2].

Conclusion

This compound is a valuable chemical intermediate with important applications in the pharmaceutical and dye industries. The detailed understanding of the microbial degradation of its parent compound, 2-chloro-4-nitroaniline, by Rhodococcus sp. provides critical insights for environmental risk assessment and the development of bioremediation strategies for sites contaminated with such nitroaromatic compounds. The elucidation of the enzymatic pathway and the identification of key metabolites offer a solid foundation for further research into the biodegradation of other structurally related molecules. This knowledge is essential for the sustainable use of these important industrial chemicals.

References

-

Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed metabolic pathway for aerobic degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound 95.00% | CAS: 6085-92-3 | AChemBlock [achemblock.com]

- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 4. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Chloro-N-methyl-4-nitroaniline in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

2-Chloro-N-methyl-4-nitroaniline is a substituted nitroaniline derivative with a molecular structure that suggests its potential as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. The journey of a chemical entity from a laboratory curiosity to a viable product is critically dependent on its physicochemical properties, with solubility being paramount. Understanding the solubility of this compound in a range of organic solvents is essential for researchers in process chemistry, formulation science, and medicinal chemistry. This parameter governs crucial aspects such as reaction kinetics, purification strategies (e.g., recrystallization), and the ability to formulate the compound for toxicological and efficacy studies.

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to accurately assess and interpret the solubility of this compound, thereby facilitating its progression in the development pipeline.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[1] The molecular structure of this compound, featuring a polar nitro group, a halogen atom, and a secondary amine, suggests a molecule with a significant dipole moment. Therefore, it is anticipated to exhibit greater solubility in polar solvents.

The key intermolecular forces at play include:

-

Dipole-Dipole Interactions: The polar functional groups of this compound will interact favorably with polar solvent molecules.

-

Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Van der Waals Forces: These non-specific interactions will be present in all solvent-solute combinations but will be the dominant force in nonpolar solvents.

Based on this theoretical underpinning, a rational selection of solvents for experimental determination should encompass a wide range of polarities and hydrogen bonding capabilities.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium method . This technique involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the dissolved solid in the liquid phase.

I. Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

II. Experimental Workflow

The logical flow for the isothermal equilibrium solubility determination is depicted in the following diagram:

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

III. Detailed Methodology

-

Preparation of Slurries:

-

To a series of vials, add a pre-weighed amount of each selected organic solvent.

-

Add an excess of this compound to each vial to create a slurry. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to allow the system to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typically adequate.

-

-

Sampling and Sample Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the filtered solution into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Determine the mass of the collected filtrate.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectroscopy. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

-

Data Calculation and Presentation:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

Summarize the quantitative solubility data in a clearly structured table for easy comparison.

-

Data Summary and Interpretation

| Organic Solvent | Solvent Type | Predicted Solubility Trend | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | Nonpolar | Low | To be determined |

| Toluene | Aromatic | Low to Moderate | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Methanol | Polar Protic | High | To be determined |

| Water | Polar Protic | Very Low | To be determined |

Conclusion and Future Directions

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in synthetic and formulation applications. This guide has provided a robust theoretical framework and a detailed, field-proven experimental protocol for the accurate determination of this critical parameter. By following the outlined isothermal equilibrium method, researchers can generate reliable and reproducible solubility data. This information is indispensable for the rational selection of solvents for chemical reactions, the design of efficient purification processes, and the development of suitable formulations for preclinical and clinical evaluation. The generation of such data is a crucial step in unlocking the full potential of this compound in the broader landscape of chemical and pharmaceutical development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.

- Vertex AI Search. (n.d.). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Vertex AI Search. (n.d.). Solubility of Organic Compounds.

-

PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline. Retrieved January 22, 2026, from [Link].

-

PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved January 22, 2026, from [Link].

-

ChemSynthesis. (n.d.). 2-chloro-4-nitroaniline. Retrieved January 22, 2026, from [Link].

-

CPAchem. (n.d.). Safety data sheet. Retrieved January 22, 2026, from [Link].

-

ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved January 22, 2026, from [Link].

-

ResearchGate. (n.d.). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Retrieved January 22, 2026, from [Link].

-

ACS Publications. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. [Link].

Sources

Thermal stability of 2-Chloro-N-methyl-4-nitroaniline

An In-Depth Technical Guide to the Thermal Stability of 2-Chloro-N-methyl-4-nitroaniline

Abstract

The thermal stability of chemical intermediates is a cornerstone of safe and robust process development in the pharmaceutical and chemical industries. This compound, a substituted nitroaromatic amine, possesses functional groups that are associated with thermal liability. Understanding its decomposition behavior is critical for ensuring operational safety, defining safe processing and storage limits, and maintaining material quality. This guide provides a comprehensive framework for evaluating the thermal stability of this compound. While specific experimental data for this compound is not publicly available, this document leverages a scientifically rigorous approach, drawing analogies from closely related structures—namely 2-Chloro-4-nitroaniline and N-methyl-4-nitroaniline—to establish a robust methodology for assessment. We detail the foundational principles of key analytical techniques, provide field-proven experimental protocols, and offer insights into data interpretation for comprehensive hazard assessment.

Introduction: The Imperative of Thermal Stability

This compound belongs to a class of compounds—nitroaromatic amines—that are energetically rich and can pose significant thermal hazards if not handled correctly. The presence of the nitro group (an oxidizing moiety) and the amino/methylamino group (a reducing moiety) on the same aromatic ring creates an "oxidizer-fuel" system within the molecule. This intramolecular redox potential can lead to rapid, exothermic decomposition when initiated by heat, posing risks of thermal runaway, over-pressurization, and, in severe cases, detonation.

For researchers in drug development, understanding a compound's thermal stability is paramount for:

-

Process Safety: Preventing uncontrolled exothermic events during synthesis, purification, drying, and formulation.

-

Storage and Handling: Defining safe long-term storage conditions to prevent degradation and ensure shelf-life.

-

Regulatory Compliance: Providing essential safety data for regulatory filings and hazard communication.

This guide is structured to provide both the theoretical underpinnings and the practical, actionable protocols required to thoroughly characterize the thermal profile of this compound.

Physicochemical Properties and Hazard Analysis by Analogy

Direct, publicly available thermal decomposition data for this compound is limited. Therefore, we must build our initial assessment by examining its closest structural analogues: the parent amine, 2-Chloro-4-nitroaniline, and the N-methylated, non-chlorinated analogue, N-methyl-4-nitroaniline.

| Property | 2-Chloro-4-nitroaniline | N-methyl-4-nitroaniline | This compound (Predicted) |

| Molecular Formula | C₆H₅ClN₂O₂[1] | C₇H₈N₂O₂ | C₇H₇ClN₂O₂ |

| Molecular Weight | 172.57 g/mol [1] | 152.15 g/mol | 186.60 g/mol |

| Melting Point | 105 - 111 °C[2][3] | 149 - 151 °C[4] | Likely between 110-150 °C. The N-methyl group may disrupt crystal packing compared to NMNA, but increase molecular weight over the parent amine. |

| Flash Point | 205 °C[2] | Not Available | Expected to be high, likely >150 °C, as it is a solid. |

| Decomposition | Decomposes on burning to produce toxic fumes (NOx, HCl).[1][5] Specific onset temperature is not determined in public literature.[6] | TGA/DSC data shows a sharp decomposition event.[7] It is used to lower the melting temperature of energetic materials.[4] | The combination of the nitro group and the chloro-substituent suggests a significant exothermic decomposition potential. The N-methyl group may slightly alter the decomposition mechanism and onset temperature. |

Expert Insights: The N-methylation on the aniline nitrogen introduces an electron-donating group, which can influence the electronic properties and, consequently, the stability of the molecule. In some cases, N-alkylation can lower the decomposition onset temperature. The chloro-substituent adds to the molecular weight and can be eliminated as corrosive HCl gas upon decomposition.[5] Given these features, rigorous experimental evaluation is non-negotiable.

Core Methodologies for Thermal Hazard Assessment

The cornerstone of modern thermal stability analysis rests on two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information about the thermal behavior of a material.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for detecting thermal events (like melting and decomposition) and quantifying their energy (enthalpy). A sharp, exothermic peak is a critical indicator of a decomposition event.[7]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It reveals when a compound begins to decompose by detecting mass loss. When used alongside DSC, it helps to distinguish between physical transitions (like melting, which has no mass loss) and chemical decomposition.[8][9]

The logical workflow for thermal hazard assessment integrates these techniques to build a comprehensive safety profile.

Caption: Workflow for comprehensive thermal hazard evaluation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reliable assessment of thermal stability for compounds like this compound.

Protocol 1: Differential Scanning Calorimetry (DSC) Screening

Objective: To determine the onset temperature (Tₒ) and enthalpy of decomposition (ΔHₔ) of the material. This provides a primary measure of its thermal stability and energetic potential.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Ensure the calibration is current.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel crucible or a gold-plated crucible. The use of high-pressure crucibles is critical to suppress sample evaporation and ensure the decomposition event is measured accurately.

-

Crucible Sealing: Hermetically seal the crucible to contain any evolved gases and prevent mass loss before decomposition.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Set the starting temperature to ambient (~25 °C).

-

Set the ending temperature to a point beyond any expected decomposition, typically 350-400 °C for an initial screen. Caution: Do not exceed the instrument's maximum operating temperature.

-

Set a linear heating rate of 10 °C/min. This is a standard rate for initial screening.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow versus temperature.

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

Identify the melting endotherm (if present) and any exothermic events.

-

For any significant exotherm, determine the extrapolated onset temperature (Tₒ) by drawing a tangent to the steepest part of the peak and intersecting it with the baseline.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔ) in J/g.

-

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass (Tₔ) and to quantify the mass loss associated with decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Set the starting temperature to ambient (~25 °C).

-

Set the ending temperature to a point where decomposition is complete (e.g., 500 °C or higher, based on DSC results).

-

Use the same linear heating rate as the DSC experiment (10 °C/min) to allow for direct comparison.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.

-

-

Data Acquisition: Begin the heating program and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percent mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tₔ), often defined as the temperature at which 5% mass loss occurs (T₅%).

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperature of the maximum rate of decomposition.

-

Data Interpretation and Synthesis

Correlating data from DSC and TGA is crucial for a complete understanding. The onset of a DSC exotherm occurring without simultaneous mass loss in the TGA can indicate a potentially hazardous condensed-phase reaction.

Caption: Relationship between DSC, TGA, and hazard assessment.

Trustworthiness through Causality: We choose high-pressure crucibles in DSC because if the material decomposes to produce gas before the main exotherm, an open pan would allow this material to escape, leading to an erroneously low (and unsafe) measurement of the decomposition energy. We run TGA at the same heating rate as DSC to ensure that the thermal lag is comparable, allowing for a direct and valid temporal correlation between the heat-release event (DSC) and the mass-loss event (TGA).

Conclusion

While direct experimental data on the thermal decomposition of this compound remains to be published, a robust safety assessment is achievable through the systematic application of DSC and TGA, guided by data from its close structural analogues. The presence of both a nitro group and a chloro-substituent on an N-methylated aniline ring framework strongly suggests a high potential for a significant exothermic decomposition. The protocols and interpretive framework provided in this guide offer a field-proven, scientifically sound pathway for researchers and drug development professionals to characterize these risks, ensuring safer handling, processing, and storage of this and other energetic molecules. Rigorous adherence to these methodologies is essential for building an intrinsic culture of safety in the laboratory and beyond.

References

-

CPAchem Ltd. (2022). Safety data sheet: 2-Chloro-4-nitroaniline. [Online]. Available at: [Link]

-

Chemsrc. (2025). N-Methyl-4-nitroaniline | CAS#:100-15-2. [Online]. Available at: [Link]

-

Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178. [Online]. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. [Online]. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. [Online]. Available at: [Link]

-

Zhang, J., et al. (2020). Interaction and mechanism of nitrocellulose and N-methyl-4-nitroaniline by isothermal decomposition method. Semantic Scholar. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. [Online]. Available at: [Link]

-

MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 13(9), 1349. [Online]. Available at: [Link]

-

Semantic Scholar. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Online]. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. A16586.30 [thermofisher.com]

- 4. N-Methyl-4-nitroaniline | CAS#:100-15-2 | Chemsrc [chemsrc.com]

- 5. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique | MDPI [mdpi.com]

Methodological & Application

Application Notes & Protocols: 2-Chloro-N-methyl-4-nitroaniline as a Key Intermediate in Pharmaceutical Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-methyl-4-nitroaniline is a substituted nitroaniline that serves as a highly versatile and critical intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). Its specific arrangement of chloro, methylamino, and nitro functional groups on an aromatic scaffold provides a reactive framework for constructing more elaborate molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, detailed protocols for its synthesis, and its practical application in the synthesis of a known pharmaceutical precursor. The causality behind experimental choices, safety protocols, and methods for validation are emphasized to ensure scientific integrity and reproducibility.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the properties of this compound is fundamental for its safe handling and effective use in synthesis.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6085-92-3 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.6 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | |

| Melting Point | 107 - 110 °C | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and ether. | [3] |

| SMILES | O=[O-] | [1] |

Critical Safety and Handling Protocols

This compound and its precursors are hazardous materials that demand strict adherence to safety protocols.

-

Toxicity: This class of compounds is generally toxic if swallowed, inhaled, or in contact with skin.[4][5] Prolonged or repeated exposure may cause organ damage.[4][5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a NIOSH-approved respirator, chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[6][7]

-

Handling: Avoid the formation of dust and aerosols.[7] Use spark-proof tools and ensure the workspace is free of ignition sources. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

-

Disposal: Dispose of chemical waste through an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations.[4]

Synthesis of this compound

The synthesis of this compound can be approached from different precursors. The most common and industrially relevant method involves the selective methylation of the more readily available 2-Chloro-4-nitroaniline. An alternative, though less common, route is the chlorination of N-methyl-4-nitroaniline.

Protocol 1: Synthesis via Methylation of 2-Chloro-4-nitroaniline

This protocol details the N-methylation of 2-chloro-4-nitroaniline. The choice of a methylating agent and base is critical for achieving high yield and purity.

Expertise & Causality: The reaction proceeds via nucleophilic attack of the aniline nitrogen on the methylating agent. The aniline's nitrogen is moderately nucleophilic, but its reactivity is significantly enhanced by a base (e.g., NaOH, K₂CO₃). The base deprotonates the amine, creating a more potent anionic nucleophile, which readily attacks the electrophilic methyl group of an agent like dimethyl sulfate. Dimethyl sulfate is a powerful and cost-effective methylating agent, but it is extremely toxic and must be handled with extreme caution. The reaction temperature is controlled to prevent side reactions, such as undesired multiple methylations or decomposition.

Materials & Reagents:

-

2-Chloro-4-nitroaniline (1.0 eq)

-

Dimethyl sulfate (1.2 - 1.5 eq)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.0 - 2.5 eq)

-

Dichloromethane (DCM) or Acetone as solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

-

TLC plates (silica gel) and developing chamber

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-Chloro-4-nitroaniline (1.0 eq) in the chosen organic solvent (e.g., Dichloromethane).

-

Base Addition: Add the base (e.g., powdered NaOH, 2.5 eq) and water to the flask. Stir the biphasic mixture vigorously for 20-30 minutes.

-

Methylation: Add dimethyl sulfate (1.2 eq) dropwise via the dropping funnel to the stirring suspension at a controlled temperature, typically between 25-30°C. An exotherm may be observed; use an ice bath to maintain the temperature if necessary.

-

Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux (around 50-60°C for DCM) and maintain for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

-

Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully separate the organic layer. If the reaction was run in a water-miscible solvent like acetone, remove the solvent under reduced pressure and then partition the residue between water and an extraction solvent like ethyl acetate.

-

Extraction & Washing: Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes residual base and inorganic salts.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification & Validation: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity of the final product, this compound, should be validated by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS) to confirm the structure.

Application in Pharmaceutical Synthesis: Precursor to a Nintedanib Intermediate

This compound is a direct precursor to 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which itself is a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[8]

Protocol 2: Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

This protocol describes the acylation of this compound using chloroacetyl chloride.

Expertise & Causality: This is a classic nucleophilic acyl substitution reaction. The secondary amine of this compound acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as sodium carbonate or triethylamine, is essential to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[8] Removing the HCl prevents it from protonating the starting aniline, which would render it non-nucleophilic and halt the reaction. The reaction is typically performed at a low temperature to control the high reactivity of the acid chloride and minimize side reactions.

Materials & Reagents:

-

This compound (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Sodium carbonate (Na₂CO₃) (1.5 eq) or Triethylamine (1.2 eq)

-

Toluene or Dichloromethane (DCM) as solvent

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: Charge a suitable reactor or round-bottom flask with this compound (1.0 eq), the solvent (e.g., Toluene), and an aqueous solution of the base (e.g., Na₂CO₃, 1.5 eq).[8]

-

Cooling: Cool the stirred mixture to a temperature of 10-20°C using an ice bath.[8]

-

Acylation: Slowly add chloroacetyl chloride (1.1 eq) to the mixture over a period of 1-2 hours, ensuring the temperature remains within the 10-20°C range.[8]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.[8]

-

Product Isolation: The product typically precipitates from the reaction mixture as a solid. Isolate the solid by filtration.

-

Washing and Drying: Wash the filter cake thoroughly with deionized water to remove any remaining salts and base. Dry the product under vacuum to obtain 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

Validation: The final product's identity and purity can be confirmed using HPLC, Mass Spectrometry (FAB-MS (m/z): 229.5 [M+H]), and melting point analysis.[8] A typical yield for this process is over 90% with purity exceeding 98%.[8]

Conclusion

This compound stands as a pivotal building block in modern pharmaceutical synthesis. Its utility is clearly demonstrated in the efficient, high-yield pathways to crucial drug intermediates, such as the precursor for Nintedanib. The synthetic protocols provided herein, grounded in established chemical principles, offer reliable methods for researchers in drug discovery and process development. Proper adherence to the detailed safety and handling procedures is paramount to harnessing the synthetic potential of this intermediate responsibly.

References

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

- Preparation method of 2-chloro-6-methylaniline.

-

Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. [Link]

-

2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460. PubChem, National Center for Biotechnology Information. [Link]

-

2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. PubChem, National Center for Biotechnology Information. [Link]

-

Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

Safety data sheet - 2-Methyl-4-nitroaniline. CPAchem. [Link]

-

2-Chloro-4-nitroaniline CAS:121-87-9 - High Purity Medicine Grade at Best Price. Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

- 1. This compound 95.00% | CAS: 6085-92-3 | AChemBlock [achemblock.com]

- 2. fishersci.com [fishersci.com]

- 3. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]